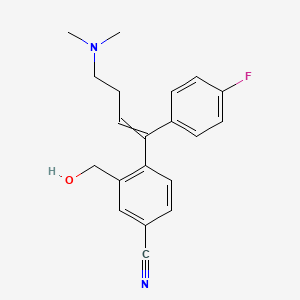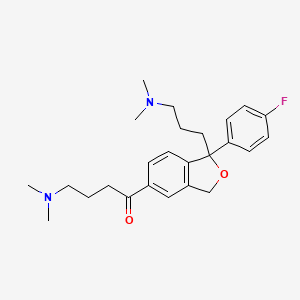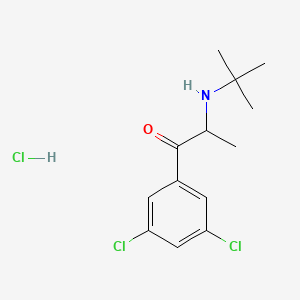
Domperidone Impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Domperidone Impurity F, also known as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of Domperidone . It is a white to yellow solid .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .Molecular Structure Analysis
The molecular formula of Domperidone Impurity F is C37H42Cl2N8O3 . The structure of Domperidone Impurity F can be represented as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one .Chemical Reactions Analysis
The synthetic strategies, synthetic routes, and reaction processes of Domperidone have been summarized in detail . The synthetic methodologies provide insights for the development of new strategies to prepare Domperidone .Physical And Chemical Properties Analysis
Domperidone Impurity F is a white to yellow solid . Its molecular weight is 717.7 g/mol .Aplicaciones Científicas De Investigación
Identification of Impurities in Domperidone Products : A study found impurities in both Domperidone raw materials and tablets, with two impurities identified in the raw materials and three in the tablets (Y. Bo, 2013).
Corrosion Inhibition Properties : Domperidone exhibited significant corrosion inhibition properties for copper in NaCl solution, functioning as an anodic inhibitor and demonstrating high inhibition efficiency (Wang et al., 2014).
3D Printed Tablets for Drug Delivery : Domperidone was used in a study to explore the feasibility of using fused deposition modeling 3D printing for creating intragastric floating sustained release tablets, enhancing its oral bioavailability (Chai et al., 2017).
Pharmacology and Clinical Applications : Domperidone acts as an antiemetic and prokinetic agent with a high safety profile for long-term administration, widely used for treating gastroparesis and chronic nausea and vomiting (Reddymasu et al., 2007).
Charge Transfer Complexes in Pharmaceuticals : Research on the synthesis and characterization of charge transfer complexes formed between Domperidone and various organic π-acceptors showed that these complexes have organized, uniform microstructures in the nanometer range (Al-Saif et al., 2019).
Estimation of Impurities in Pharmaceutical Formulations : A study developed a liquid chromatographic method for quantifying impurities in Omeprazole and Domperidone capsules, indicating its utility in assessing drug purity and stability (Seshadri et al., 2012).
Domperidone Nanocrystals for Enhanced Bioavailability : Research indicated that Domperidone nanocrystals, prepared using a low-energy antisolvent precipitation method, showed enhanced dissolution rate and bioavailability compared to unprocessed drug substance (Ndlovu et al., 2018).
Quality Comparison of Domperidone Tablets : A study compared the quality of Domperidone tablets produced by different factories, assessing various parameters like dissolubility and impurity content (Dakui, 2003).
Screening in Wastewater : Domperidone has been found in wastewater, leading to environmental concerns. A sensitive method was developed for its analysis in wastewater samples (Ali et al., 2006).
Transdermal Patches Development : A study focused on developing transdermal delivery systems for Domperidone, demonstrating effective drug release and permeation through rat skin (Madishetti et al., 2010).
Mecanismo De Acción
Target of Action
Domperidone Impurity F, like Domperidone, is a powerful peripheral dopamine receptor antagonist . It primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in transmitting signals in the brain that control movement and behavior.
Mode of Action
Domperidone Impurity F interacts with its targets, the dopamine receptors, by blocking their activity . This blocking action prevents dopamine, a neurotransmitter, from binding to the receptors, thereby altering the transmission of signals in the brain.
Biochemical Pathways
The biochemical pathways affected by Domperidone Impurity F are related to its antagonistic effect on dopamine receptors . By blocking these receptors, it can influence various physiological processes, including the regulation of movement and behavior.
Pharmacokinetics
It’s reasonable to assume that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with domperidone, given their structural similarities . These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effects.
Result of Action
The molecular and cellular effects of Domperidone Impurity F’s action are likely to be similar to those of Domperidone, given their structural similarities and shared target of action . As a dopamine receptor antagonist, it can help regulate the motility of gastric and small intestinal smooth muscle and has antiemetic activity .
Safety and Hazards
Direcciones Futuras
Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Propiedades
IUPAC Name |
1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRTVZPTBEQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391053-55-6 |
Source


|
| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

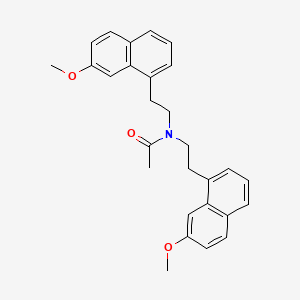

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
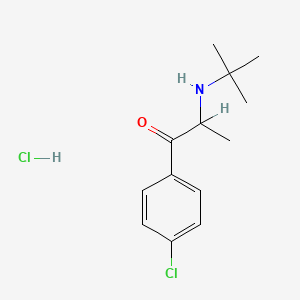
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)

